Methylprednisolone sodium succinate

Descripción general

Descripción

El succinato de metilprednisolona sódica es un glucocorticoide sintético utilizado principalmente por sus potentes propiedades antiinflamatorias e inmunosupresoras. Es el éster succinato sódico de la metilprednisolona, un derivado de la prednisolona. Este compuesto es altamente soluble en agua y alcohol, lo que lo hace adecuado para la administración intravenosa en situaciones que requieren efectos terapéuticos rápidos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del succinato de metilprednisolona sódica implica la esterificación de la metilprednisolona con ácido succínico. El proceso típicamente incluye los siguientes pasos:

Esterificación: La metilprednisolona se hace reaccionar con anhídrido succínico en presencia de un catalizador como la piridina o la trietilamina.

Purificación: El éster resultante se purifica mediante cristalización o cromatografía para eliminar las impurezas.

Conversión a Sal Sódica: El éster purificado se convierte entonces a su forma de sal sódica mediante la reacción con hidróxido de sodio

Métodos de Producción Industrial: La producción industrial del succinato de metilprednisolona sódica sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para obtener un alto rendimiento y pureza, a menudo implicando técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC) para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El succinato de metilprednisolona sódica experimenta varias reacciones químicas, incluyendo:

Hidrólisis: En soluciones acuosas, puede hidrolizarse para liberar metilprednisolona y ácido succínico.

Oxidación y Reducción: Puede participar en reacciones redox, aunque estas son menos comunes en las aplicaciones farmacéuticas típicas.

Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el enlace éster

Reactivos y Condiciones Comunes:

Hidrólisis: Agua o tampones acuosos a pH fisiológico.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Nucleófilos como aminas o tioles en condiciones suaves

Productos Principales:

Hidrólisis: Metilprednisolona y ácido succínico.

Oxidación: Derivados oxidados de la metilprednisolona.

Reducción: Formas reducidas de metilprednisolona.

Sustitución: Derivados de metilprednisolona sustituidos

Aplicaciones Científicas De Investigación

Allergic Conditions

Methylprednisolone sodium succinate is indicated for the control of severe allergic states that are unresponsive to conventional treatments. These include:

- Asthma : Used in acute exacerbations to reduce inflammation and improve airflow.

- Dermatologic Diseases : Effective in conditions such as bullous dermatitis herpetiformis and severe erythema multiforme (Stevens-Johnson syndrome) .

Endocrine Disorders

This compound is utilized in managing various endocrine disorders, such as:

- Adrenocortical Insufficiency : Both primary and secondary forms can be treated with this compound, often in conjunction with mineralocorticoids .

- Congenital Adrenal Hyperplasia : It helps manage adrenal crises in patients with this condition.

Gastrointestinal Diseases

In gastrointestinal disorders, this compound can be used to manage:

- Regional Enteritis : It helps during critical periods of disease exacerbation.

- Ulcerative Colitis : Provides systemic therapy during flare-ups .

Neurological Conditions

This compound has been investigated for its efficacy in treating traumatic spinal cord injuries. A systematic review indicated that while it was initially thought to improve outcomes, evidence supporting its routine use remains weak . The standard dosing protocol involves a bolus of 30 mg/kg followed by a continuous infusion .

High-Dose Methylprednisolone in Sepsis

A randomized controlled trial examined the effects of high-dose this compound in patients with severe sepsis and septic shock. The study found no significant benefit in mortality or shock reversal compared to placebo, raising concerns about increased mortality related to secondary infections among those treated with the steroid .

Traumatic Spinal Cord Injury

Research evaluating the effectiveness of this compound following traumatic spinal cord injury revealed that while it was administered according to established protocols, it did not enhance neurological recovery at 26 weeks post-injury . This finding underscores the need for further investigation into optimal treatment strategies for spinal injuries.

Data Table: Indications and Dosing Recommendations

| Condition | Recommended Dose | Administration Route |

|---|---|---|

| Severe Allergic Reactions | 30 mg/kg IV over 30 minutes | Intravenous |

| Spinal Cord Injury | 30 mg/kg IV bolus then 5.4 mg/kg/hr | Intravenous |

| Adrenocortical Insufficiency | Varies based on clinical need | Intravenous/Intramuscular |

| Gastrointestinal Diseases | Varies based on severity | Intravenous |

Mecanismo De Acción

El succinato de metilprednisolona sódica ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma. Una vez unido, el complejo receptor-ligando se transloca al núcleo, donde modula la transcripción de los genes diana. Esto da como resultado la supresión de las citocinas proinflamatorias y la regulación al alza de las proteínas antiinflamatorias. El compuesto también inhibe la migración de los leucocitos a los sitios de inflamación y reduce la permeabilidad capilar .

Compuestos Similares:

Prednisolona: Un glucocorticoide menos potente con propiedades antiinflamatorias similares.

Dexametasona: Un glucocorticoide más potente con una duración de acción más prolongada.

Hidrocortisona: Un glucocorticoide natural con efectos metabólicos más amplios .

Unicidad: El succinato de metilprednisolona sódica es único debido a su rápida acción y su alta solubilidad, lo que lo hace especialmente útil en situaciones médicas agudas. En comparación con la prednisolona, tiene una mayor potencia antiinflamatoria y una menor tendencia a causar retención de sodio y agua. A diferencia de la dexametasona, tiene una duración de acción más corta, lo que puede ser ventajoso en situaciones que requieren un control preciso de los efectos de los glucocorticoides .

Comparación Con Compuestos Similares

Prednisolone: A less potent glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: A more potent glucocorticoid with a longer duration of action.

Hydrocortisone: A naturally occurring glucocorticoid with broader metabolic effects .

Uniqueness: Methylprednisolone sodium succinate is unique due to its rapid onset of action and high solubility, making it particularly useful in acute medical situations. Compared to prednisolone, it has greater anti-inflammatory potency and less tendency to cause sodium and water retention. Unlike dexamethasone, it has a shorter duration of action, which can be advantageous in situations requiring precise control of glucocorticoid effects .

Actividad Biológica

Methylprednisolone sodium succinate (MPSS) is a synthetic glucocorticoid with potent anti-inflammatory properties, widely used in clinical settings for various conditions, including spinal cord injuries, severe allergic reactions, and inflammatory diseases. This article delves into the biological activity of MPSS, examining its pharmacokinetics, efficacy in clinical trials, and safety profiles based on diverse research findings.

Pharmacokinetics

The pharmacokinetics of MPSS reveals critical insights into its absorption, distribution, metabolism, and excretion. Following intravenous administration, MPSS demonstrates rapid absorption with effects observable within one hour. Its half-life is approximately 1.93 hours, with a mean residence time of 3.50 hours and systemic clearance of 0.45 L/h/kg . The drug is nearly completely excreted within 12 hours post-administration, necessitating frequent dosing in cases requiring sustained therapeutic levels .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 1.93 hours |

| Mean Residence Time (MRT) | 3.50 hours |

| Systemic Clearance (CL) | 0.45 L/h/kg |

| Volume of Distribution (Vd) | 1.5 L/kg |

Efficacy in Clinical Applications

MPSS has been studied extensively for its efficacy in treating acute spinal cord injuries (SCI). The National Acute Spinal Cord Injury Studies (NASCIS) highlighted its potential benefits when administered within eight hours post-injury. However, subsequent analyses have raised questions regarding its effectiveness.

- NASCIS Trials : Early studies indicated that high-dose MPSS could improve neurological outcomes when administered shortly after injury. However, more recent systematic reviews suggest that the evidence supporting these claims is weak, with no significant improvement in motor function compared to placebo groups .

- Case Study Analysis : A cohort study involving patients with cervical cord injury revealed no significant neurological improvement attributable to MPSS treatment compared to non-MPSS treated groups . Complications such as pneumonia and urinary tract infections were notably higher in patients receiving MPSS .

Table 2: Summary of Efficacy Findings from Key Studies

| Study/Trial | Findings | |

|---|---|---|

| NASCIS II & III | Weak evidence for improved outcomes | Insufficient support for standard use |

| Cohort Study | No significant difference in ASIA scores | High complication rates observed |

| Meta-analysis | Significant motor improvement at 6 weeks | Evidence remains controversial |

Safety Profile

The safety profile of MPSS has been a focal point in its clinical application. Although generally well-tolerated, there are notable risks associated with high-dose regimens:

- Infection Risk : Increased incidence of sepsis and hyperglycemia has been reported in patients treated with MPSS .

- Mortality Rates : A controlled trial indicated that high-dose corticosteroids did not improve outcomes in severe sepsis and may increase mortality rates among specific subgroups .

Non-Genomic and Genomic Effects

Recent research has explored both genomic and non-genomic mechanisms of action for MPSS. While traditional glucocorticoids exert effects primarily through genomic pathways by regulating gene expression, MPSS exhibits significant non-genomic activity as well:

- Non-Genomic Effects : Studies show that MPSS can rapidly modulate inflammatory responses independent of gene transcription, impacting cytokine release and cellular signaling pathways .

- Genomic Responses : Inflammatory cytokine gene transcription is significantly reduced following exposure to MPSS at optimal doses, underscoring the importance of dose selection for therapeutic efficacy .

Propiedades

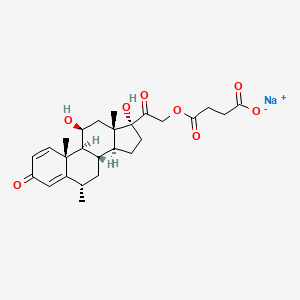

IUPAC Name |

sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1/t14-,16-,17-,19-,23+,24-,25-,26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQISKWAFAHGMGT-SGJOWKDISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2921-57-5 (Parent) | |

| Record name | Methylprednisolone sodium succinate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023303 | |

| Record name | Methylprednisolone sodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375-03-3 | |

| Record name | Methylprednisolone sodium succinate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylprednisolone sodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodium salt, (6α,11β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPREDNISOLONE SODIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEC9GKY20K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.